4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline
Description
Crystallographic Characterization and Bond Geometry
The crystallographic analysis of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline and related benzothiazole-quinoline structures reveals distinctive geometric parameters that define the molecular architecture. Crystal structure determination provides fundamental insights into the three-dimensional arrangement of atoms and the specific bond lengths and angles that characterize this heterocyclic system.
Comparative crystallographic studies of related benzothiazole-quinoline compounds demonstrate significant structural similarities in their geometric arrangements. The crystal structure of 2-(1,3-Benzothiazol-2-yl)quinolin-8-ol, a closely related compound, exhibits nearly planar molecular geometry with specific geometric parameters that provide insight into the general structural features of this class of compounds. The crystallographic data indicates that benzothiazole-quinoline hybrids typically maintain planarity across their extended aromatic systems, which is crucial for their electronic and optical properties.
In related benzothiazole structures, such as N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide hydrate, detailed crystallographic analysis reveals specific hydrogen bonding patterns and molecular packing arrangements. The crystal packing features intermolecular hydrogen bonds of the types oxygen-hydrogen to nitrogen, oxygen-hydrogen to oxygen, and nitrogen-hydrogen to oxygen involving water molecules, along with weak carbon-hydrogen to oxygen interactions and pi-pi stacking interactions with centroid-centroid distances ranging from 3.7076 to 3.8743 angstroms.
The dihedral angles between aromatic ring systems provide critical information about molecular geometry. In the compound 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, crystallographic analysis shows that the 4-bromobenzamido and 2-benzothiazolyl moieties adopt a trans conformation with respect to the nitrogen-carbon bond, with a dihedral angle of 10.45 degrees between the mean planes of the 4-bromophenyl and 2-benzothiazolyl units. The thiourea moiety forms dihedral angles of 8.64 degrees with the 4-bromophenyl ring and 1.94 degrees with the 2-benzothiazolyl moiety, indicating near-coplanarity.
Table 1: Representative Bond Geometry Parameters for Benzothiazole-Quinoline Systems
| Structural Parameter | Distance/Angle | Reference Compound |
|---|---|---|
| Centroid-centroid distance (pi-pi stacking) | 3.7076-3.8743 Å | N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide |
| Dihedral angle (aromatic rings) | 10.45° | 1-(1,3-benzothiazol-2-yl)thiourea derivative |
| Benzothiazole-phenyl dihedral angle | 1.94° | Benzothiazole-containing compounds |
| Hydrogen bond distances | 1.92-2.10 Å | Various benzothiazole structures |
The molecular structure stabilization in these compounds frequently involves intramolecular hydrogen bonding. Analysis of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol demonstrates that molecular conformation is stabilized by an intramolecular oxygen-hydrogen to nitrogen hydrogen bond, forming an S(6) ring motif. The dihedral angle between the nearly planar benzothiazole ring system and the benzene ring in this compound measures 1.23 degrees, indicating excellent coplanarity.
Crystal packing arrangements in benzothiazole-quinoline systems typically involve multiple types of intermolecular interactions. In the crystal structure of related compounds, molecules are linked into layers parallel to specific crystallographic planes through carbon-hydrogen to oxygen hydrogen bonds and pi-pi stacking interactions, with centroid-centroid distances of approximately 3.7365 angstroms. These packing motifs contribute significantly to the overall stability and physical properties of the crystalline material.
The structural analysis reveals that benzothiazole-quinoline hybrid compounds maintain rigid, planar geometries that facilitate extended conjugation across the molecular framework. This planarity is essential for the electronic communication between the benzothiazole and quinoline moieties, influencing both the optical and electronic properties of these compounds. The chlorine substituent at the 2-position of the quinoline ring introduces additional electronic effects while maintaining the overall structural integrity of the molecular architecture.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound and related compounds provides comprehensive information about their molecular structure, electronic environment, and chemical bonding patterns. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively offer detailed insights into the structural features and molecular properties of these benzothiazole-quinoline hybrid systems.
Nuclear magnetic resonance analysis of related benzothiazole-quinoline compounds reveals characteristic chemical shift patterns that reflect the electronic environment of different protons and carbons within the molecular framework. In the proton nuclear magnetic resonance spectrum of 2-(1-Benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline, signals appear in the aromatic region between 7.0 and 9.0 parts per million, consistent with the highly aromatic nature of the compound. The proton nuclear magnetic resonance data for this related compound shows distinctive multiplets corresponding to the benzothiazole, quinoline, and benzofuran aromatic protons, with specific chemical shifts that can be used to identify similar structural features in this compound.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of benzothiazole-quinoline compounds. Analysis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline reveals multiple carbon signals spanning from approximately 102 to 162 parts per million, indicating the presence of various aromatic and heteroaromatic carbon environments. The carbon-13 nuclear magnetic resonance spectrum typically shows distinct signals for the carbon atoms at different positions within the benzothiazole and quinoline rings, with chemical shifts that reflect the electronic influence of nitrogen and sulfur heteroatoms.
Table 2: Representative Nuclear Magnetic Resonance Data for Benzothiazole-Quinoline Compounds
| Spectroscopic Parameter | Chemical Shift Range | Assignment |
|---|---|---|
| Proton Nuclear Magnetic Resonance (aromatic) | 7.0-9.0 ppm | Benzothiazole and quinoline protons |
| Carbon-13 Nuclear Magnetic Resonance | 102-162 ppm | Aromatic and heteroaromatic carbons |
| Quinoline protons | 8.0-9.0 ppm | H-3, H-5, H-6, H-7, H-8 positions |
| Benzothiazole protons | 7.0-8.0 ppm | H-4, H-5, H-6, H-7 positions |
Infrared spectroscopy analysis of benzothiazole compounds provides information about characteristic functional group vibrations and molecular bonding patterns. In related N-benzothiazol-2-yl benzamide derivatives, infrared spectra show characteristic absorption bands that can be used to identify key structural features. The infrared spectrum typically exhibits carbon-nitrogen stretching vibrations in the region around 1550-1650 wavenumbers, carbon-carbon aromatic stretching vibrations between 1400-1600 wavenumbers, and carbon-hydrogen aromatic stretching vibrations in the 3000-3100 wavenumber region.
Specific infrared absorption patterns have been documented for various benzothiazole-containing compounds. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide shows characteristic infrared absorption bands at 3446.91 wavenumbers for nitrogen-hydrogen stretching, 1641.34 wavenumbers for carbonyl stretching, 1551.35 wavenumbers for carbon-nitrogen stretching, and 684.36 wavenumbers for carbon-chlorine stretching. These spectroscopic signatures provide valuable reference points for characterizing this compound and identifying its key structural features.
Table 3: Characteristic Infrared Absorption Bands for Benzothiazole-Quinoline Systems
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Carbon-nitrogen aromatic | 1550-1650 | Benzothiazole and quinoline rings |
| Carbon-carbon aromatic | 1400-1600 | Aromatic ring vibrations |
| Carbon-hydrogen aromatic | 3000-3100 | Aromatic hydrogen stretching |
| Carbon-chlorine | 680-720 | Chlorine substituent |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. Related benzothiazole-quinoline compounds show characteristic molecular ion peaks corresponding to their expected molecular weights. For 2-(1-Benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline, mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 379.4, corresponding to the molecular formula C₂₄H₁₄N₂OS. The fragmentation patterns in mass spectrometry can provide additional structural information about the stability and bonding relationships within the molecular framework.
The combination of nuclear magnetic resonance, infrared, and mass spectrometry data provides comprehensive structural characterization of this compound. The spectroscopic evidence supports the proposed molecular structure and confirms the presence of both benzothiazole and chloroquinoline moieties within the hybrid molecular framework. These analytical techniques collectively establish the molecular identity and structural features essential for understanding the chemical and physical properties of this compound.
Comparative Molecular Architecture with Related Quinoline-Benzothiazole Hybrids
The molecular architecture of this compound can be comprehensively understood through systematic comparison with related quinoline-benzothiazole hybrid compounds. These comparative studies reveal common structural features, electronic properties, and molecular design principles that characterize this important class of heterocyclic compounds.
Comparative analysis with 2-(1-Benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline derivatives provides valuable insights into the structural variations possible within quinoline-benzothiazole hybrid systems. These compounds share the fundamental quinoline-benzothiazole connectivity but differ in their substituent patterns and additional heterocyclic components. The synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl)quinolines demonstrates that multiple heterocyclic frameworks can be successfully incorporated into quinoline-based molecular architectures while maintaining structural integrity.
The photophysical properties of related quinoline-benzothiazole compounds reveal important structure-property relationships. Fluorescence studies of 2-(1-benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline show that these compounds emit green light with wavelengths around 490-522 nanometers in various organic solvents. The quantum yield and Stokes shift values vary depending on the specific molecular structure and solvent polarity, indicating that structural modifications can significantly influence the optical properties of these hybrid systems.
Table 4: Comparative Structural Features of Quinoline-Benzothiazole Hybrids
| Compound | Molecular Formula | Key Structural Features | Optical Properties |
|---|---|---|---|
| This compound | C₁₆H₉ClN₂S | Chlorine at 2-position | Not reported |
| 2-(1-Benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline | C₂₄H₁₄N₂OS | Benzofuran substituent | Green emission (490-522 nm) |
| 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl)quinoline | C₂₄H₁₄N₂O₂ | Benzoxazole variant | Green emission in polar solvents |
The crystal packing and intermolecular interactions show consistent patterns across different quinoline-benzothiazole hybrid compounds. Analysis of 10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo[l]pyrano[6,7,8-ij]quinolizin-11-one reveals pi-pi stacking interactions with centroid-centroid distances of 3.480 angstroms, which are comparable to those observed in other benzothiazole-containing systems. These consistent intermolecular interaction patterns suggest that quinoline-benzothiazole hybrids share similar solid-state packing preferences that contribute to their physical properties.
Molecular design strategies for quinoline-benzothiazole hybrids demonstrate the versatility of this structural framework for creating compounds with diverse properties. The synthesis of various derivatives shows that different substituents can be introduced at multiple positions while maintaining the core quinoline-benzothiazole connectivity. For example, 2-chloroquinoline-3-carbaldehyde derivatives have been used as starting materials for synthesizing complex heterocyclic systems, demonstrating the utility of halogenated quinoline compounds as synthetic intermediates.
Electronic structure considerations reveal that the quinoline-benzothiazole hybrid framework provides an extended conjugated system that facilitates electronic communication between the heterocyclic components. The planar molecular geometry observed in crystallographic studies supports effective orbital overlap and conjugation across the entire molecular framework. This electronic delocalization is responsible for the characteristic optical properties and potential applications of these compounds in materials science and medicinal chemistry.
The comparative molecular architecture analysis also extends to related benzothiazole derivatives that incorporate different aromatic systems. Compounds such as 4-(1,3-benzothiazol-2-yl)-2-chloroaniline share the benzothiazole moiety but feature different aromatic frameworks, providing insights into the specific contributions of the quinoline component to the overall molecular properties. The molecular weight of 4-(1,3-benzothiazol-2-yl)-2-chloroaniline is 260.747 grams per mole, significantly lower than quinoline-benzothiazole hybrids, illustrating the structural complexity added by the quinoline component.
Table 5: Electronic and Structural Comparison of Benzothiazole-Containing Aromatic Systems
| Aromatic Framework | Molecular Weight | Structural Complexity | Electronic Properties |
|---|---|---|---|
| Quinoline-benzothiazole | 296.77 g/mol | High conjugation | Extended electronic system |
| Aniline-benzothiazole | 260.75 g/mol | Moderate conjugation | Limited electronic delocalization |
| Phenol-benzothiazole | Variable | Variable | Dependent on substituents |
The synthesis methodologies for quinoline-benzothiazole hybrids reveal common synthetic strategies that can be applied across this compound class. The use of polyphosphoric acid as a cyclizing agent in the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl/1,3-benzoxazol-2-yl)quinolines demonstrates effective methods for constructing these complex heterocyclic systems. These synthetic approaches provide pathways for preparing this compound and related compounds with controlled structural features and properties.
Properties
IUPAC Name |
2-(2-chloroquinolin-4-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S/c17-15-9-11(10-5-1-2-6-12(10)18-15)16-19-13-7-3-4-8-14(13)20-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCRXSRFDZPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline typically involves the condensation of 2-chloroquinoline with 2-aminobenzenethiol under acidic conditions. This reaction forms the benzothiazole ring fused to the quinoline structure. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chloro group.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the formation of amines .
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Heterocyclic Compounds
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its chloro substituent enhances its reactivity, making it suitable for various chemical transformations. The compound can be utilized in the development of new materials with specific electronic and optical properties due to its unique structural characteristics.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. It interacts with biological macromolecules, potentially inhibiting critical enzymes such as topoisomerases involved in DNA replication. This interaction can lead to apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions .
Case Study: Anticancer Activity
In a study evaluating various benzothiazole derivatives, this compound demonstrated potent activity against several cancer cell lines. The compound's mechanism of action was linked to its ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .
Medical Applications
Potential Therapeutic Uses
The compound is being explored for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its structural similarity to known antitubercular agents suggests that it may possess similar efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results regarding its cytotoxicity against various pathogens .
Case Study: Tuberculosis Treatment
A recent study synthesized new quinoline–urea–benzothiazole hybrids that included this compound as a core structure. These hybrids exhibited enhanced antitubercular activity compared to traditional treatments, indicating the compound's potential as a scaffold for developing new anti-infective agents .
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in the development of materials with specific electronic properties. Its unique chemical structure allows for modifications that can tailor material properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Key Research Findings
- Antimicrobial Potential: Benzothiazole-quinoline hybrids demonstrate broad-spectrum activity, with pyrazolopyrimidine derivatives (e.g., compound 3j) showing dual antifungal and anti-inflammatory effects .
- Structural Insights: Crystallographic data for analogues like 3-(1H-benzimidazol-2-yl)-2,7-dimethoxyquinoline highlight planar geometries conducive to π-π stacking in protein binding .
- Limitations: The chlorine substituent in this compound may confer toxicity risks, as seen in related chlorinated heterocycles .
Biological Activity
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole ring with a chloroquinoline moiety. This structural combination enhances its reactivity and biological activity, making it a valuable candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
- Induction of Apoptosis : It can activate caspase pathways leading to programmed cell death in cancer cells.
- Antimicrobial Activity : Its interaction with bacterial membranes and inhibition of essential metabolic pathways contribute to its antimicrobial properties .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results underscore the compound's potential as a broad-spectrum antimicrobial agent .
Anticancer Potential
The anticancer properties of this compound have been evaluated in several studies. It has shown effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10.5 |
| NUGC-3 (Gastric) | 15.3 |
| SK-Hep-1 (Liver) | 12.7 |
These findings suggest that the compound induces cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected mice models, showcasing its potential for therapeutic applications in infectious diseases.
- Cancer Treatment : In vitro studies indicated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer .
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Activity |
|---|---|---|
| 2-(1,3-Benzothiazol-2-yl)quinoline | Lacks chloro group | Moderate antimicrobial activity |
| 4-(1,3-Benzothiazol-2-yl)quinoline | Similar structure without chlorine | Lower anticancer efficacy |
| 2-Chloroquinoline | Contains quinoline moiety | Limited spectrum of activity |
This comparison highlights the enhanced reactivity and biological efficacy imparted by the chloro group and the benzothiazole ring in the target compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via nucleophilic substitution or multi-step coupling reactions. For example, benzothiazole derivatives can be prepared by reacting 2-chloroquinoline precursors with 1,3-benzothiazol-2-ylthiol under reflux in DMF with triethylamine as a base . Optimization involves adjusting solvent polarity (e.g., DMF for high solubility), temperature (80–100°C for efficient coupling), and stoichiometric ratios of reagents. Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, are also viable for introducing triazole moieties, as demonstrated in related quinoline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Answer:
- 1H/13C NMR : The benzothiazole proton signals appear at δ 7.3–8.1 ppm (aromatic region), while the quinoline moiety shows distinct peaks for the chloro-substituted position (δ 8.2–8.5 ppm). Coupling constants (J-values) help confirm substitution patterns .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ for C16H10ClN2S requires m/z 297.0225).
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C=N (benzothiazole, ~1600 cm⁻¹) are critical markers .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity or biological activity of this compound derivatives?
- Answer: Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies against target proteins (e.g., acetylcholinesterase or kinase enzymes) assess binding affinities. For instance, triazole-linked quinoline derivatives were docked into enzyme active sites to rationalize inhibitory activity . MD simulations further evaluate stability of ligand-receptor complexes under physiological conditions.
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzothiazole-quinoline hybrids?
- Answer: Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural modifications. Researchers should:
- Standardize assays : Use common protocols (e.g., MIC for antimicrobial studies) and controls.
- Systematic SAR studies : Compare derivatives with incremental substitutions (e.g., halogenation at C4 vs. C7) to isolate functional group effects .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. aqueous buffers).
Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound derivatives?
- Answer:
- Synthetic diversification : Introduce substituents (e.g., electron-withdrawing Cl, electron-donating OMe) at key positions on the benzothiazole or quinoline rings .
- Biological screening : Test derivatives against target systems (e.g., cancer cell lines, bacterial strains) using dose-response assays.
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity. For example, bulky substituents on the quinoline ring may enhance membrane permeability but reduce solubility .
Methodological Considerations
Q. What experimental precautions are critical when handling this compound due to its reactivity or toxicity?
- Answer:
- Stability : Store under inert atmosphere (N2/Ar) to prevent oxidation of the benzothiazole sulfur atom.
- Toxicity : Use gloveboxes/fume hoods; benzothiazole derivatives may exhibit neurotoxic or cytotoxic effects at high concentrations .
- Reaction monitoring : Employ TLC or HPLC to track byproduct formation, especially in multi-step syntheses .
Q. How can researchers validate the purity of this compound derivatives before biological testing?
- Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.
- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance).
- Melting point : Sharp melting ranges (e.g., 172–174°C for a related sulfonamide derivative) indicate homogeneity .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Answer:
- Re-evaluate models : Adjust force fields in docking studies or include solvent effects in DFT calculations.
- Experimental validation : Perform kinetic assays (e.g., IC50 determination) to confirm inhibitory activity predicted computationally .
- Report limitations : Acknowledge assumptions (e.g., rigid receptor models) in computational workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
